molecular formula C15H25O7P2-3 B1264006 2-cis,6-trans-Farnesyl diphosphate(3-)

2-cis,6-trans-Farnesyl diphosphate(3-)

Cat. No.: B1264006
M. Wt: 379.3 g/mol
InChI Key: VWFJDQUYCIWHTN-PVMFERMNSA-K
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Description

Foundational Role in Isoprenoid Metabolism

Isoprenoid biosynthesis begins with the simple five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). echelon-inc.comnih.gov These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway, active in eukaryotes and fungi, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, found in many bacteria. echelon-inc.com

Farnesyl diphosphate synthase (FPPS), a key enzyme in this process, catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule. nih.govuniprot.org The process first yields the 10-carbon intermediate geranyl diphosphate (GPP), which is then elongated by another IPP unit to form the C15 FPP. nih.govuniprot.org

From this central position, FPP serves as the direct precursor to thousands of compounds. wikipedia.org These include:

Sesquiterpenes: A large class of C15 terpenes. nih.gov

Sterols (e.g., cholesterol): Essential components of cell membranes. nih.govnih.gov

Dolichols: Long-chain polyisoprenoids involved in N-glycosylation of proteins. nih.govwikipedia.org

Carotenoids: Pigments involved in photosynthesis and antioxidant defense. wikipedia.org

Ubiquinones (Coenzyme Q): Components of the electron transport chain. uniprot.org

Farnesylated proteins: Proteins post-translationally modified with a farnesyl group, which often anchors them to cell membranes. nih.govnih.gov

The specific isomer of FPP produced is critical, as it determines which of these subsequent metabolic pathways is accessible.

Significance of Stereochemical Configurations in Farnesyl Diphosphate

The term "farnesyl diphosphate" can refer to several different stereoisomers, distinguished by the geometry (E or Z, also referred to as trans or cis, respectively) of their two internal double bonds. nih.gov The stereochemical configuration is paramount as it dictates the three-dimensional shape of the molecule, which in turn governs its recognition and processing by downstream enzymes. nih.govnih.gov The most common and well-studied isomer is (2E,6E)-FPP, but the (2Z,6E)-FPP isomer, the focus of this article, plays its own unique and vital roles. The compound 2-cis,6-trans-farnesyl diphosphate(3-) is the trianion form of (2Z,6E)-FPP, which arises from the deprotonation of the diphosphate hydroxyl groups and is the major species at a physiological pH of 7.3. ebi.ac.uk

(2E,6E)-FPP (trans,trans-FPP): This is the canonical isomer produced by the ubiquitous FPP synthase (FPPS) and serves as the precursor for the vast majority of common isoprenoids, including sterols and sesquiterpenes. nih.govnih.govnih.gov Enzymes that use (2E,6E)-FPP are part of the E-family of prenyltransferases. nih.gov

(2Z,6E)-FPP (cis,trans-FPP): This isomer is a key substrate for the synthesis of specific classes of natural products. For instance, it is the preferred allylic substrate for trans,polycis-polyprenyl diphosphate synthase, an enzyme that catalyzes the formation of long-chain polyprenyl diphosphates like decaprenyl diphosphate. echelon-inc.comwikipedia.org These long-chain molecules are central to the biosynthesis of the mycobacterial cell wall. echelon-inc.com The stereochemistry of (2Z,6E)-FPP can also provide advantages in the cyclization of certain terpenoids due to reduced stereochemical constraints in the reaction. nih.govresearchgate.net

(2Z,6Z)-FPP (cis,cis-FPP): Synthesized by specific (2Z,6Z)-farnesyl diphosphate synthases, this isomer is a precursor to a different array of cyclic terpenoids. nih.govwikipedia.org

The biosynthesis of these distinct isomers is catalyzed by different families of enzymes known as prenyltransferases, which exhibit remarkable stereochemical control over the double bond formed during the addition of each IPP unit. nih.gov

Comparison of Farnesyl Diphosphate (FPP) Isomers
IsomerCommon NameKey Synthesizing Enzyme FamilyPrimary Metabolic FateReference
(2E,6E)-FPPtrans,trans-FPPFarnesyl Diphosphate Synthase (FPPS)Precursor to sterols, most sesquiterpenes, carotenoids, farnesylated proteins. nih.govnih.gov
(2Z,6E)-FPPcis,trans-FPP(2Z,6E)-Farnesyl Diphosphate SynthasePrecursor to decaprenyl diphosphate (mycobacterial cell wall), some cyclic terpenoids (e.g., endo-bergamotene). echelon-inc.comnih.govwikipedia.org
(2Z,6Z)-FPPcis,cis-FPP(2Z,6Z)-Farnesyl Diphosphate SynthasePrecursor to specific cyclic terpenoids. nih.govwikipedia.org

Historical Context of Farnesyl Diphosphate Research

The understanding of FPP's central role in metabolism is built upon decades of foundational research. Early classical work on cholesterol biosynthesis by scientists like Cornforth and Popjak established the stereochemical course of the reactions catalyzed by FPP synthase. nih.gov Their studies determined the precise stereochemical events that occur during the chain elongation process, including the inversion of configuration at the C1 position of the allylic substrate and the loss of the pro-R hydrogen at C2 of IPP to form the E-double bond. nih.govnih.gov

For a long time, isoprenoid chain elongation was thought to be highly stereoselective, producing almost exclusively E-isomers. nih.gov However, later and more detailed analyses revealed that even highly evolved E-family enzymes like avian FPP synthase produce small amounts of Z-isomers, such as neryl diphosphate (the C10 equivalent of Z-GPP) and (Z,E)-FPP. nih.govnih.gov This finding suggested a compromise within the enzyme's active site between optimizing double bond stereoselectivity and managing substrate selectivity. nih.govnih.gov

A significant leap in understanding came with the discovery and characterization of distinct enzymes that specifically synthesize Z-isomers. The identification of (2Z,6E)-farnesyl diphosphate synthase and (2Z,6Z)-farnesyl diphosphate synthase in various organisms, from bacteria like Mycobacterium tuberculosis to plants, demonstrated that the synthesis of different FPP stereoisomers is a controlled and deliberate biological strategy. echelon-inc.comnih.govwikipedia.org This research has illuminated the evolutionary divergence of prenyltransferase enzymes, showing how relatively small changes in the catalytic site of a common ancestral enzyme could have led to the four fundamental coupling reactions seen in isoprenoid biosynthesis today: chain elongation, cyclopropanation, branching, and cyclobutanation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H25O7P2-3

Molecular Weight

379.3 g/mol

IUPAC Name

[oxido-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate

InChI

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/p-3/b14-9+,15-11-

InChI Key

VWFJDQUYCIWHTN-PVMFERMNSA-K

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C

Origin of Product

United States

Biosynthesis of Farnesyl Diphosphate: Pathways and Precursors

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) as Universal Isoprene (B109036) Units

All isoprenoids, a class of natural products with over 55,000 members, are synthesized from two fundamental five-carbon (C5) precursors: Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). nih.govannualreviews.orgsemanticscholar.orgyoutube.com These molecules are considered the universal isoprene units, acting as the essential building blocks for all terpenoid compounds. youtube.comuniurb.it IPP and DMAPP are biochemically distinct in their reactivity; DMAPP typically serves as the initial or "primer" molecule in chain elongation due to its reactive allylic diphosphate group, while IPP functions as the nucleophilic species that adds to the growing chain. uniurb.itlibretexts.org The isomerization of IPP to DMAPP is a reversible reaction catalyzed by the enzyme IPP isomerase. libretexts.orglibretexts.org The synthesis of these two C5 units is accomplished in organisms through two distinct and independent metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. youtube.comwikipedia.orgoup.com

The Mevalonate (MVA) Pathway for Isoprenoid Synthesis

The Mevalonate (MVA) pathway is a crucial metabolic route for producing IPP and DMAPP and is the primary pathway found in most eukaryotes (including animals and fungi), archaea, and some bacteria. wikipedia.orgoup.comnih.gov In higher plants, the MVA pathway operates in the cytosol. wikipedia.org The pathway begins with the universal precursor acetyl-CoA. wikipedia.orgmetwarebio.com

The key reaction steps are as follows:

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. wikipedia.orgmetwarebio.com

A third acetyl-CoA molecule is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgmetwarebio.com

The enzyme HMG-CoA reductase, a major regulation point of the pathway, reduces HMG-CoA to (R)-mevalonate. wikipedia.org This step is famously targeted by statin drugs. wikipedia.org

Mevalonate then undergoes two successive phosphorylation steps, followed by a final ATP-dependent decarboxylation, to yield the final product, IPP. libretexts.orgwikipedia.orgnih.gov IPP can then be isomerized to DMAPP. libretexts.org

The Methylerythritol Phosphate (MEP) Pathway for Isoprenoid Synthesis

An alternative route for IPP and DMAPP synthesis is the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway. nih.govannualreviews.orgsemanticscholar.org This pathway is prevalent in most bacteria, plant plastids, and some protozoan parasites, making it a target for antimicrobial drug development. wikipedia.orgnih.gov The MEP pathway starts with different precursors than the MVA pathway, namely pyruvate (B1213749) and glyceraldehyde 3-phosphate. youtube.com A series of seven enzymatic reactions converts these initial substrates into a mixture of IPP and DMAPP. youtube.com The discovery of this second, independent pathway highlighted the diversity of metabolic strategies for producing the same essential building blocks. nih.govannualreviews.org

Table 1: Comparison of MVA and MEP Pathways
FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Primary OrganismsEukaryotes, Archaea, some bacteria wikipedia.orgoup.comnih.govMost bacteria, plant plastids, some protozoa wikipedia.orgnih.gov
Cellular Location (in Plants)Cytosol wikipedia.orgPlastids wikipedia.org
Starting PrecursorsAcetyl-CoA (3 molecules) wikipedia.orgmetwarebio.comPyruvate and Glyceraldehyde 3-phosphate youtube.com
Key Intermediate(R)-Mevalonate wikipedia.org2-C-methyl-D-erythritol 4-phosphate nih.govnih.gov
End ProductsIsopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) wikipedia.orgIsopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) nih.gov

Enzymatic Catalysis by Farnesyl Diphosphate Synthase (FPPS)

Farnesyl Diphosphate Synthase (FPPS), also known as geranyltranstransferase, is the enzyme responsible for synthesizing the C15 FPP molecule. proteopedia.orgnih.gov It is a key enzyme in the isoprenoid pathway, positioned at a branch point that directs precursors toward the synthesis of sterols, dolichols, ubiquinones, and farnesylated proteins. nih.govnih.gov FPPS belongs to a family of enzymes called prenyltransferases, which catalyze the fundamental chain-elongation reactions of isoprenoid biosynthesis. nih.govacs.org Specifically, it is an (E)-prenyltransferase, or trans-IDS, meaning it typically creates double bonds with a trans (or E) configuration. nih.govnih.gov

FPPS catalyzes two sequential head-to-tail condensation reactions to form FPP from its C5 precursors. nih.govproteopedia.orgresearchgate.net The process involves the stepwise addition of IPP molecules to an allylic diphosphate substrate.

The reaction sequence is as follows:

First Condensation (C5 + C5 → C10): The enzyme binds DMAPP (the initial allylic substrate) and one molecule of IPP. It then catalyzes the condensation of these two C5 units to form the C10 intermediate, Geranyl Diphosphate (GPP). nih.govnih.govproteopedia.org

Second Condensation (C10 + C5 → C15): The GPP formed in the first step remains in the active site, now serving as the allylic substrate. illinois.edu A second molecule of IPP enters the active site and condenses with GPP to produce the final C15 product, Farnesyl Diphosphate (FPP). nih.govnih.govproteopedia.org

Table 2: Sequential Reactions Catalyzed by FPPS
StepAllylic SubstrateHomoallylic SubstrateProductCarbon Length
1Dimethylallyl Diphosphate (DMAPP)Isopentenyl Diphosphate (IPP)Geranyl Diphosphate (GPP)C10
2Geranyl Diphosphate (GPP)Isopentenyl Diphosphate (IPP)Farnesyl Diphosphate (FPP)C15

The stereochemistry of the newly formed double bonds in FPP is precisely controlled by the enzyme that catalyzes the synthesis. Prenyltransferases are broadly classified into two families, trans (E) and cis (Z), based on the configuration of the double bond they create. nih.govacs.orgnih.gov

Standard FPPS is a trans-prenyltransferase that predominantly synthesizes (2E,6E)-FPP. nih.govnih.gov However, detailed analysis of the products from various FPPS enzymes, including those from avian sources, E. coli, and archaea, has revealed that they are not perfectly stereoselective. nih.govacs.org These enzymes consistently produce small amounts of Z-isomers, including neryl diphosphate (Z-GPP) and the specific compound of interest, (2Z,6E)-FPP, or 2-cis,6-trans-Farnesyl diphosphate. nih.govnih.govacs.org This phenomenon is described as a compromise between optimizing double bond stereoselectivity and the need to properly bind the substrates in the active site. nih.govnih.govacs.org

While this "leaky" mechanism exists, the dedicated biosynthesis of cis-isoprenoids is catalyzed by a distinct class of enzymes known as cis-prenyltransferases (cis-PTs) or Z-isoprenyl diphosphate synthases. nih.govnih.govnih.gov These enzymes are genetically and structurally unrelated to their trans-counterparts but use the same chemical mechanism to achieve the opposite stereochemical outcome. nih.gov A key research finding identified a short-chain Z-isoprenyl diphosphate synthase (Rv1086) in Mycobacterium tuberculosis. nih.gov This enzyme was shown to catalyze the addition of a single IPP molecule onto (E)-geranyl diphosphate (GPP) to specifically generate ω,E,Z-farnesyl diphosphate—that is, (2Z,6E)-FPP. nih.gov This was the first report of a short-chain synthase that generates a product with Z-stereochemistry, contrasting with all previously known short-chain synthases that produced E-isomers. nih.gov Further research has identified other cis-prenyltransferases, such as a Z,Z-farnesyl diphosphate synthase (zFPS) in wild tomatoes, underscoring that specific enzymes are the primary mechanism for the targeted production of Z-FPP isomers like 2-cis,6-trans-Farnesyl diphosphate in various organisms. nih.gov

Farnesyl Diphosphate Synthase Fpps : Enzymological Characterization and Regulatory Mechanisms

Molecular Structure and Active Site Dynamics

Homodimeric Architecture and Subunit Interactions

The stability of the homodimer is maintained by a significant number of interactions, including hydrogen bonds and salt bridges, at the interface between the two subunits. This interface is critical for forming the correct three-dimensional shape of the active sites. Disrupting these interactions through mutations can lead to the loss of enzymatic activity, highlighting the cooperative relationship between the subunits for catalysis.

Identification and Role of Aspartate-Rich Motifs (FARM)

A defining characteristic of all FPPS enzymes is the presence of two highly conserved aspartate-rich motifs within the active site. proteopedia.orgfrontierspartnerships.org These are known as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM). proteopedia.org These motifs have conserved amino acid sequences of DDXX(XX)D and DDXXD, respectively, where 'D' represents aspartate and 'X' can be any amino acid. proteopedia.org

Located on opposite sides of the active site cavity, these aspartate-rich regions are essential for binding the substrates and for the catalytic activity of the enzyme. proteopedia.orgnih.gov They play a crucial role in coordinating with magnesium ions (Mg²⁺), which in turn bind to the diphosphate (B83284) groups of the substrates. nih.gov The aspartate residues, along with conserved arginine and lysine (B10760008) residues found downstream of the FARM sequence, are directly involved in substrate binding. nih.gov The critical importance of these motifs is demonstrated by the fact that mutations in these aspartate residues can lead to a significant decrease or complete loss of enzyme function. nih.gov

Substrate Binding Pockets: Allylic and Homoallylic Sites

The active site of FPPS contains two distinct but connected substrate binding sites: an allylic site and a homoallylic site. proteopedia.org The allylic substrates, dimethylallyl diphosphate (DMAPP) and geranyl diphosphate (GPP), bind to the allylic site, which is also referred to as the S1 site. proteopedia.orgpnas.org The homoallylic substrate, isopentenyl diphosphate (IPP), binds to the adjacent homoallylic site, or S2 site. proteopedia.orgpnas.org Both of these sites are located within a large cavity at the top of the helical bundle of the enzyme. proteopedia.org

The binding of the substrates is a highly regulated process. The diphosphate portion of the substrates interacts with the aspartate-rich FARM and SARM motifs. researchgate.net The hydrocarbon "tail" of the allylic substrate fits into a deep hydrophobic pocket. The size and characteristics of this pocket are what ultimately determine the length of the final product. For instance, modifying the amino acids that line this pocket can alter the enzyme's product specificity, causing it to favor the production of the shorter GPP over FPP. nih.gov

Essential Role of Divalent Cations in Catalysis

Divalent cations, particularly magnesium (Mg²⁺), are absolutely required for the catalytic function of FPPS. nih.govnih.gov Typically, three Mg²⁺ ions are coordinated within the active site. pnas.orgillinois.edu These ions have several critical functions.

Firstly, they facilitate the binding of the diphosphate-containing substrates by neutralizing the negative charges of the diphosphate groups and anchoring them to the aspartate residues of the FARM and SARM motifs. researchgate.net Secondly, the magnesium ions are directly involved in the chemical reaction by promoting the ionization of the allylic diphosphate substrate. pnas.org This step is crucial for creating a carbocation intermediate, which is a key step in the reaction mechanism. Finally, these cations assist in the proper positioning of the substrates within the active site to ensure an efficient reaction. nih.gov

Catalytic Mechanisms and Kinetic Studies

Elucidation of Reaction Pathways and Intermediate Formation (e.g., Geranyl Diphosphate)

The synthesis of farnesyl diphosphate (FPP) by FPPS occurs through two sequential condensation reactions. proteopedia.orgnih.gov In the first step, the enzyme catalyzes the reaction between one molecule of dimethylallyl diphosphate (DMAPP) and one molecule of isopentenyl diphosphate (IPP) to produce the 10-carbon intermediate, geranyl diphosphate (GPP). proteopedia.orgillinois.edu

This newly formed GPP then serves as the substrate for the second reaction. It remains in the active site and reacts with a second molecule of IPP. proteopedia.org This second condensation reaction results in the formation of the final 15-carbon product, farnesyl diphosphate (FPP). proteopedia.orgillinois.edu The entire process is a type of "head-to-tail" condensation. frontierspartnerships.org

Determinants of Product Chain Length Specificity in FPPS

The determination of the final chain length of the isoprenoid product synthesized by Farnesyl Diphosphate Synthase (FPPS) is a finely tuned process governed by specific structural features of the enzyme. A primary determinant lies in the amino acid residues located at the fourth and fifth positions upstream of the first aspartate-rich motif (FARM), a highly conserved region in prenyltransferases. nih.govresearchgate.netfrontierspartnerships.org These residues act as a gatekeeper, influencing the size of the binding pocket for the growing isoprenoid chain. pnas.org

X-ray crystallography and site-directed mutagenesis studies of avian FPPS have provided significant insights into this mechanism. pnas.org The active site of FPPS contains a hydrophobic pocket or cavity where the allylic substrate binds and the isoprenoid chain elongates. pnas.orgnih.gov The ultimate length of this chain is dictated by the size of this pocket. nih.gov Specifically, residues F112 and F113 in the avian enzyme are crucial. pnas.org By substituting these bulky phenylalanine residues with smaller ones, such as alanine (B10760859) or serine, researchers have successfully engineered the enzyme to produce longer-chain products like geranylgeranyl diphosphate (GGPP, C20) and geranylfarnesyl diphosphate (GFPP, C25). pnas.org

For instance, the F112A mutation in avian FPPS results in an enzyme that produces GGPP, while the F113S mutation yields both GGPP and GFPP. pnas.orgnih.gov A double mutant, F112A/F113S, synthesizes even longer chain prenyl diphosphates. pnas.org Structural analysis of this double mutant revealed that the mutations increased the depth of the hydrophobic pocket by 5.8 Å, which accommodates the additional isoprene (B109036) unit of GGPP (C20) compared to FPP (C15). nih.gov

Directed evolution studies on Escherichia coli FPPS (IspA) have also identified other critical residues. Mutations near the FARM (I76T, Y79S, Y79H), on an adjacent helix (D115G), and near the second aspartate-rich motif (SARM) (T234A, T249I) were shown to enhance the production of C20 GGPP, further highlighting that multiple conserved regions contribute to the precise control of product chain length. umn.edu

Table 1: Impact of Amino Acid Mutations on FPPS Product Specificity

Enzyme SourceMutation(s)Original ProductNew/Enhanced Product(s)Reference
AvianF112AFPP (C15)GGPP (C20) pnas.org
AvianF113SFPP (C15)GGPP (C20) & GFPP (C25) pnas.orgnih.gov
AvianF112A/F113SFPP (C15)Longer chain prenyl diphosphates (>C20) pnas.org
E. coliI76T, Y79S, Y79H, D115G, etc.FPP (C15)Enhanced GGPP (C20) production umn.edu

Influences on Stereochemical Outcome and Isomer Ratio

Farnesyl diphosphate synthase is part of a family of enzymes that typically install E-(trans) double bonds during the condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate substrate. nih.gov However, detailed analysis reveals that the enzyme is not perfectly stereospecific. While the primary product of the C5 → C10 (geranyl diphosphate, GPP) and C10 → C15 (farnesyl diphosphate, FPP) reactions is the E-isomer, small quantities of the Z-isomers, neryl diphosphate (NPP, Z-C10) and (Z,E)-FPP, are also formed. nih.gov

This "stereochemical leakage" appears to be an inherent characteristic of FPPS across different domains of life, including enzymes from bacteria (E. coli), plants (Artemisia tridentata), archaea (Pyrococcus furiosus, Methanobacter thermautotrophicus), and eukaryotes (avian). nih.gov For bacterial and eukaryotic FPPS, the major product, (E,E)-Farnesol (E,E-FOH, the dephosphorylated form of FPP), constitutes about 96–97% of the C15 alcohol mixture. nih.gov In contrast, the enzymes from thermophilic archaea are less specific, with E,E-FOH comprising only 87–88% of the product mixture. nih.gov

This phenomenon is thought to be a result of an evolutionary compromise between maintaining high stereoselectivity for the E-double bond formation and the necessity of excluding the initial allylic substrate, dimethylallyl diphosphate (DMAPP), from binding to the IPP-specific site. nih.gov The enzyme achieves the formation of both E- and Z-isomers by abstracting the same pro-R hydrogen from C2 of the IPP substrate in both cases. nih.gov The less common Z-isomers are generally not utilized in subsequent biosynthetic pathways and are likely degraded, representing a small but significant "waste" of substrates. nih.gov

Table 2: Stereochemical Outcome of FPP Synthesis by FPPS from Various Organisms

Organism SourceMajor Product (C15)Percentage of E,E-IsomerPercentage of Z,E-IsomerReference
Bacteria (E. coli) & Eukaryotes (Avian)(E,E)-Farnesol96–97%3–4% nih.gov
Archaea (P. furiosus, M. thermautotrophicus)(E,E)-Farnesol87–88%12–13% nih.gov

Gene Families and Isoforms of Farnesyl Diphosphate Synthase

Genetic Diversity and Genomic Organization

Farnesyl diphosphate synthase is frequently encoded by small gene families, a characteristic that is particularly prominent in the plant kingdom. nih.govresearchgate.netfrontierspartnerships.orgmdpi.com This genetic multiplicity allows for differential regulation and functional specialization, enabling plants to fine-tune isoprenoid biosynthesis in response to developmental cues and environmental challenges. nih.govfrontierspartnerships.org For example, the medicinal plant Euphorbia hirta possesses eight distinct FPS genes, some of which are organized in a tandem gene cluster. mdpi.com Similarly, the fern Dryopteris fragrans has at least two FPS genes, DfFPS1 and DfFPS2. frontiersin.org In contrast, fungi that have been analyzed, such as Neurospora crassa and Gibberella fujikuroi, typically contain only a single copy of the FPPS gene. researchgate.net

Comparative analysis of fungal FPPS genes has revealed conserved genomic organization, with introns found at identical positions in the 5' region of the coding sequences in different species. researchgate.net The genomes of pathogenic fungi like Fusarium consist of a core set of orthologous genes and thousands of species-unique genes, many of which are located in highly diverse, telomere-proximal regions. usda.gov This genomic plasticity contributes to the evolution of pathogenicity. usda.gov Population genomic studies in fungi and plants utilize single nucleotide polymorphisms (SNPs) to assess genetic diversity and population structure, revealing that organisms like Fusarium oxysporum are more genetically diverse than previously thought based on single-gene analyses. nih.gov

Functional Divergence among FPPS Isoforms

The presence of multiple FPPS genes and the generation of different transcript variants through alternative splicing lead to the production of various enzyme isoforms, which can exhibit functional divergence. nih.govnih.gov This divergence is often manifested through differential subcellular localization, tissue-specific expression, and varied responses to regulatory signals.

In Arabidopsis thaliana, two FPS genes, FPS1 and FPS2, encode distinct isoforms. mdpi.comoup.com One isoform is targeted to the mitochondria, while the other functions in the cytosol. researchgate.net Although single knockout mutants for either gene are viable, a double knockout is embryo-lethal, indicating that the isoforms have essential, partially overlapping functions crucial for development. oup.com In humans, the FDPS gene produces multiple transcript variants that encode at least three different isoforms (a, b, and c), which differ in their N-terminal lengths. nih.gov

Studies in the fern Dryopteris fragrans show that its two FPS proteins, DfFPS1 and DfFPS2, are both localized in the cytoplasm and are capable of synthesizing FPP. frontiersin.orgnih.gov However, their expression levels vary between tissues and in response to environmental stress, suggesting specialized roles. frontiersin.org For example, both genes are highly expressed in gametophytes and mature sporophyte leaves. nih.gov The functional divergence of isoforms, driven by both gene duplication and alternative splicing, is a key evolutionary mechanism for expanding the functional diversity of gene products in plants and other organisms. nih.gov Isoforms can gain or lose functional domains, altering their activity and contribution to metabolic pathways. nih.gov

Regulation of Farnesyl Diphosphate Synthase Activity

Transcriptional and Translational Control Mechanisms

The activity of Farnesyl Diphosphate Synthase is regulated at multiple levels, including transcriptional and post-transcriptional control, allowing cells to modulate the flow of precursors into the vast network of isoprenoid biosynthetic pathways.

Transcriptional regulation of FPPS genes is a key mechanism for controlling enzyme levels in response to various internal and external stimuli. In plants, the expression of FPS genes is often influenced by hormones and environmental stress. frontiersin.org For instance, in Dryopteris fragrans, the expression of both DfFPS1 and DfFPS2 increases in response to the plant hormone methyl jasmonate (MeJA) and to abiotic stresses like high temperature and drought. frontiersin.orgnih.gov Analysis of the promoter regions of these genes revealed core transcriptional elements responsible for their expression patterns. frontiersin.orgnih.gov In some fungi, such as Gibberella fujikuroi and Neurospora crassa, FPPS gene transcription does not appear to be regulated by light. researchgate.net

In addition to transcriptional control, FPPS is subject to post-transcriptional regulation. FPPS has been identified as an RNA-binding protein that can participate in regulating gene expression and alternative splicing. nih.gov Alternative splicing of the FPPS pre-mRNA itself can generate different isoforms with potentially distinct functions or regulatory properties, as seen in humans and plants. nih.govoup.com This adds another layer of control, allowing for the fine-tuning of FPP production and the subsequent synthesis of essential metabolites.

Table 3: Factors Regulating FPPS Gene Expression

Organism/SystemRegulatory FactorEffect on FPPS ExpressionReference
Dryopteris fragrans (fern)Methyl Jasmonate (MeJA)Increased frontiersin.orgnih.gov
Dryopteris fragrans (fern)High TemperatureIncreased frontiersin.orgnih.gov
Dryopteris fragrans (fern)Drought StressIncreased frontiersin.orgnih.gov
Gibberella fujikuroi (fungus)LightNo regulation observed researchgate.net
Neurospora crassa (fungus)LightNo regulation observed researchgate.net

Post-translational Modifications Affecting FPPS Function

Post-translational modifications (PTMs) are critical chemical alterations that proteins undergo after synthesis, which can modulate their activity, localization, and stability. thermofisher.comnih.gov While PTMs like phosphorylation, acetylation, and ubiquitination are known to regulate a vast number of enzymes, direct modification of FPPS itself as a primary means of regulating its catalytic function is not extensively documented. researchgate.netnih.gov

Instead, the primary connection between FPPS and PTMs lies in the function of its product, farnesyl diphosphate (FPP). FPP is an essential substrate for a specific type of PTM called prenylation . frontiersin.orguniprot.org Prenylation is the attachment of isoprenoid lipids, such as the farnesyl group from FPP or the geranylgeranyl group from its downstream product geranylgeranyl diphosphate (GGPP), to cysteine residues of target proteins. thermofisher.comnih.gov This lipid modification is critical for the function of numerous signaling proteins, particularly small GTPases like those in the Ras and Rho families. frontiersin.orguniprot.org The attachment of the hydrophobic farnesyl group facilitates the anchoring of these proteins to cell membranes, which is a prerequisite for their participation in signaling cascades that control cell growth, differentiation, and survival. nih.gov

Therefore, the activity of FPPS is a critical upstream determinant for the correct post-translational modification and function of a wide array of prenylated proteins. frontiersin.org Inhibition of FPPS leads to a depletion of FPP and GGPP, which in turn prevents the prenylation of these key signaling proteins, leading to cellular dysfunction. researchgate.net

Allosteric Regulation and Feedback Inhibition

FPPS activity is subject to sophisticated allosteric regulation, a mechanism where a molecule binds to the enzyme at a site other than the active site to modulate its function. A key example of this is feedback inhibition, where the enzyme's own product binds to and inhibits the enzyme, preventing the overaccumulation of the product.

Recent research has confirmed that human FPPS is a bona fide allosteric enzyme that is directly inhibited by its product, farnesyl diphosphate (FPP). nih.gov FPP can bind to a newly identified, druggable allosteric pocket located near the enzyme's active site. nih.govnih.gov The binding of FPP to this site induces a conformational change that locks the enzyme in an inactive state. The dissociation constant (Kd) for this interaction is in the low micromolar range (5-6 μM), which is a physiologically relevant concentration, indicating that FPPS activity is highly sensitive to the intracellular levels of its product. nih.gov This allosteric feedback mechanism provides an elegant and immediate means of controlling the flux of prenyl pyrophosphates within the cell, representing a critical layer of regulation in the mevalonate (B85504) pathway. nih.gov

In some species, allosteric regulation can also be mediated by pathway intermediates. For instance, an isoprenyl diphosphate synthase in the leaf beetle has been found to possess an allosteric binding site specific for geranyl diphosphate (GPP), an intermediate in the FPPS reaction.

Metal Ion-Dependent Modulation of Product Specificity

The catalytic activity of FPPS is critically dependent on the presence of divalent metal ions, most commonly magnesium (Mg²⁺). frontiersin.org The enzyme contains highly conserved aspartate-rich motifs (DDXXD) within its active site that are essential for coordinating these metal ions. thermofisher.com Structural and mechanistic studies suggest that two or three metal ions participate directly in the catalytic mechanism, playing roles in binding the diphosphate moiety of the substrates, stabilizing the carbocation intermediates, and facilitating the departure of the pyrophosphate group. uniprot.org

Beyond this essential catalytic role, metal ions can also modulate the product specificity of the enzyme in certain organisms. This phenomenon, termed "catalytic promiscuity," allows a single enzyme to generate different products depending on the available metal cofactor. frontiersin.org

A notable example is the FPPS from the mosquito Aedes aegypti. While the presence of Mg²⁺ leads to the expected synthesis of FPP (C15), substituting Mg²⁺ with cobalt (Co²⁺) shifts the enzyme's activity, causing it to primarily produce geranyl diphosphate (GPP, C10). frontiersin.org Similarly, a bifunctional isoprenyl diphosphate synthase from the leaf beetle Phaedon cochleariae demonstrates a dramatic shift in its product profile based on the metal cofactor. With Mg²⁺, the enzyme produces a mix of 18% GPP and 82% FPP. However, in the presence of manganese (Mn²⁺) or Co²⁺, the product distribution is inverted, yielding 96% GPP and only 4% FPP. This metal ion-dependent regulatory mechanism allows the cell to alter the flow of isoprenoid precursors into different metabolic pathways by simply changing the availability of specific metal cofactors. frontiersin.org

Table 1: Research Findings on Metal Ion-Dependent Product Specificity of FPPS Homologs

Enzyme Source Metal Ion Major Product Product Ratio (GPP:FPP) Reference
Aedes aegypti FPPS Mg²⁺ Farnesyl Diphosphate (FPP) Not specified, FPP is main product frontiersin.org
Aedes aegypti FPPS Co²⁺ Geranyl Diphosphate (GPP) Not specified, GPP is main product frontiersin.org
Phaedon cochleariae IDS Mg²⁺ Farnesyl Diphosphate (FPP) 18:82
Phaedon cochleariae IDS Mn²⁺ / Co²⁺ Geranyl Diphosphate (GPP) 96:4

Farnesyl Diphosphate in Downstream Metabolic Pathways and Product Diversification

Role as a Precursor for Terpenoid Biosynthesis

FPP is the central precursor for the broad classes of sesquiterpenoids and triterpenoids. The biosynthesis of FPP itself is a result of the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate (B83284) (IPP) with dimethylallyl diphosphate (DMAPP).

Sesquiterpenes and their Biosynthetic Routes

Sesquiterpenes, a diverse group of C15 isoprenoids, are formed directly from the cyclization of FPP. This process is initiated by the loss of the diphosphate group from FPP, leading to the formation of a farnesyl cation. This cation can then undergo a series of cyclizations, rearrangements, and other modifications to generate the vast array of sesquiterpene structures found in nature. An alternative route involves the formation of acyclic sesquiterpenes from the farnesyl cation.

Sesquiterpenes constitute the largest group of isoprenoids, with over 200 different ring structures. brainkart.com They include many aromatic compounds, such as valencene in oranges and caryophyllene in carnations. brainkart.com

Triterpenes and Squalene Formation

Triterpenes are C30 compounds derived from the head-to-head condensation of two molecules of FPP to form squalene. brainkart.comresearchgate.net This reaction is catalyzed by the enzyme squalene synthase (SQS). Squalene is the first committed intermediate in the biosynthesis of triterpenoids and sterols. researchgate.netresearchgate.net

The formation of squalene from FPP is a two-step process that proceeds through a presqualene diphosphate (PSPP) intermediate. nih.govebi.ac.uk In the absence of the necessary reducing cofactor NADPH, squalene synthase can catalyze the formation of PSPP from FPP and then its solvolysis into a mixture of triterpene hydrocarbons and alcohols. nih.gov

Diterpene and Tetraterpene Synthesis via Geranylgeranyl Diphosphate (GGPP)

FPP serves as a substrate for the synthesis of geranylgeranyl diphosphate (GGPP), a C20 isoprenoid that is the precursor for diterpenes and tetraterpenes. nih.gov GGPP is formed by the addition of one molecule of IPP to FPP. study.com Diterpenoids are a structurally diverse class of compounds derived from GGPP. study.com Tetraterpenes, such as carotenoids, are also synthesized from GGPP.

Contribution to Sterol Biosynthesis (e.g., Cholesterol, Ergosterol)

FPP is a crucial precursor for the biosynthesis of sterols, which are essential components of eukaryotic cell membranes. nih.gov The pathway to sterols begins with the formation of squalene from two molecules of FPP. brainkart.comacs.org Squalene is then converted to 2,3-oxidosqualene, which is the common precursor for various sterols, including cholesterol in animals and ergosterol in fungi. researchgate.netacs.org

The biosynthesis of ergosterol in fungi is a complex pathway that starts with FPP. nih.govnih.govmdpi.com The enzyme Erg9p catalyzes the condensation of two FPP molecules to form squalene, a critical step in steroid biosynthesis. nih.gov

Involvement in Dolichol and Glycoprotein/Glycolipid Formation

FPP is a precursor for the synthesis of dolichols, which are long-chain polyisoprenoid alcohols that function as sugar carriers in the formation of glycoproteins and glycolipids. frontierspartnerships.org Dolichol phosphate serves as a lipid carrier for the assembly of the oligosaccharide chain that is subsequently transferred to proteins in the process of N-linked glycosylation. Endogenous dolichol has been shown to function as a natural acceptor of mannose residues in the formation of lipid-linked precursors of glycoproteins. nih.gov

Integration into Ubiquinone (CoQ) Biosynthesis

FPP is also a key precursor in the biosynthesis of ubiquinone, also known as coenzyme Q (CoQ). nih.govnih.govcaldic.com CoQ is a lipid-soluble electron carrier in the mitochondrial respiratory chain. The biosynthesis of CoQ involves the formation of a polyisoprenoid tail, which is derived from FPP. The length of this tail varies among different species.

Farnesyl diphosphate synthase (FPPS) is the enzyme responsible for the biosynthesis of FPP, which is a key precursor for CoQ production. merckmillipore.com

Participation in Heme A Side Chain Formation

Farnesyl diphosphate (FPP) is a crucial intermediate in the biosynthesis of Heme A, a modified heme prosthetic group essential for the function of cytochrome c oxidase, the terminal enzyme of the mitochondrial respiratory chain. The formation of the Heme A side chain involves the farnesylation of heme O, a reaction catalyzed by heme O synthase. This enzymatic process attaches a 15-carbon farnesyl group from FPP to the vinyl group of protoheme IX, forming heme O. Subsequently, the farnesyl side chain of heme O is hydroxylated to produce heme A.

While the all-trans isomer of farnesyl diphosphate is the predominantly utilized substrate in many biological systems, the specific role and utilization of the 2-cis,6-trans-Farnesyl diphosphate(3-) isomer in Heme A synthesis are not extensively documented in mainstream literature. The stereospecificity of heme O synthase for different FPP isomers is a subject that requires more detailed investigation to ascertain the precise contribution of the 2-cis,6-trans isomer to this vital metabolic pathway.

Farnesyl Diphosphate and Protein Prenylation

Protein prenylation is a post-translational modification that involves the covalent attachment of isoprenoid lipids, such as the 15-carbon farnesyl group derived from farnesyl diphosphate, to cysteine residues of target proteins. researchgate.netresearchgate.net This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and mediating protein-protein interactions, which are critical for various signal transduction pathways. researchgate.netnih.gov

Protein Farnesylation via Protein Farnesyltransferase (FTase)

Protein farnesylation is catalyzed by the enzyme protein farnesyltransferase (FTase). wikipedia.org FTase is a heterodimeric enzyme composed of an α-subunit and a β-subunit. wikipedia.org It recognizes and binds to specific protein substrates and catalyzes the transfer of the farnesyl group from farnesyl diphosphate to a cysteine residue located within a specific C-terminal motif of the target protein. wikipedia.org This enzymatic reaction is crucial for the function of a wide range of proteins, including the Ras superfamily of small GTPases, which are key regulators of cell growth, differentiation, and survival. researchgate.netwikipedia.org

The substrate specificity of FTase for different stereoisomers of farnesyl diphosphate is a critical aspect of its function. While the all-trans isomer is the well-established substrate, the ability of FTase to utilize the 2-cis,6-trans-Farnesyl diphosphate(3-) isomer has not been a primary focus of research. Understanding the enzymatic kinetics and binding affinity of FTase for this specific isomer would provide deeper insights into the flexibility and constraints of the farnesylation process.

Substrate Recognition in Protein Prenylation (CaaX Motif)

The primary recognition site for protein farnesylation is a C-terminal tetrapeptide sequence known as the CaaX box, where 'C' is the cysteine residue that gets prenylated, 'a' represents an aliphatic amino acid, and 'X' is the terminal amino acid that often determines the specificity of prenylation. researchgate.netnih.gov For substrates of FTase, the 'X' residue is typically a serine, methionine, glutamine, or alanine (B10760859). nih.gov The interaction between the CaaX motif of the protein substrate, the farnesyl diphosphate, and the active site of FTase is a highly specific process that ensures the correct modification of target proteins. acs.org The conformation of the farnesyl diphosphate isomer could potentially influence its fit within the hydrophobic binding pocket of FTase and its subsequent transfer to the cysteine residue of the CaaX motif. wikipedia.org

FeatureDescription
Recognition Motif CaaX Box
'C' Cysteine (site of farnesylation)
'a' Aliphatic Amino Acid
'X' (for FTase) Serine, Methionine, Glutamine, Alanine

Interplay with Geranylgeranylation Pathways

In addition to farnesylation, another major type of protein prenylation is geranylgeranylation, which involves the attachment of a 20-carbon geranylgeranyl group from geranylgeranyl diphosphate (GGPP). researchgate.net This process is catalyzed by protein geranylgeranyltransferase type I (GGTase-I). Farnesyl diphosphate serves as the precursor for the synthesis of GGPP, a reaction catalyzed by geranylgeranyl diphosphate synthase. nih.gov Therefore, the availability of farnesyl diphosphate directly influences the pool of GGPP available for geranylgeranylation.

An interesting aspect of this interplay is the phenomenon of "alternative prenylation." When the activity of FTase is inhibited, some of its protein substrates can be alternatively prenylated by GGTase-I, and vice versa. nih.gov The relative cellular concentrations and the specific stereochemistry of farnesyl diphosphate isomers, such as the 2-cis,6-trans form, could potentially modulate the balance between these two interconnected pathways, although this area remains to be fully explored.

Functional Consequences of Protein Prenylation on Cellular Dynamics

The attachment of a farnesyl group to a protein has profound effects on its subcellular localization and function. nih.gov By increasing the protein's hydrophobicity, farnesylation promotes its association with cellular membranes, such as the plasma membrane and the endoplasmic reticulum. researchgate.netnih.gov This membrane anchoring is often a prerequisite for the protein's participation in signaling cascades and other cellular processes. nih.gov

For instance, the farnesylation of Ras proteins is essential for their localization to the plasma membrane, where they can interact with downstream effectors to regulate cell proliferation. researchgate.net Disruption of this process has been a major target for the development of anti-cancer therapies. wikipedia.org The specific geometry of the attached farnesyl group, which would be dictated by the isomer of farnesyl diphosphate used, could influence the precise nature of the membrane association and the protein's ability to interact with other molecules, thereby affecting the dynamics and outcomes of cellular signaling events. However, specific studies on the functional consequences of prenylation with the 2-cis,6-trans-Farnesyl diphosphate(3-) isomer are limited.

Cellular ProcessConsequence of Farnesylation
Protein Localization Anchoring to cellular membranes
Signal Transduction Facilitating protein-protein interactions at the membrane
Cell Proliferation Activation of signaling pathways (e.g., Ras pathway)

Biological Significance and Inter Organismal Variability of Farnesyl Diphosphate Metabolism

Fundamental Roles in Cellular Homeostasis and Signal Transduction

Farnesyl diphosphate (B83284) is indispensable for maintaining cellular homeostasis and facilitating signal transduction through its role as a precursor to a multitude of essential molecules. In nearly all living organisms, FPP is the substrate for the synthesis of vital compounds such as sterols (like cholesterol in animals and ergosterol in fungi), which are crucial components of cell membranes, modulating their fluidity and integrity. nih.govnih.gov It is also the precursor for dolichols, which are involved in the N-glycosylation of proteins in the endoplasmic reticulum, and ubiquinones (Coenzyme Q), which are essential components of the electron transport chain in mitochondria. frontierspartnerships.org

Furthermore, FPP is a key substrate for protein prenylation, a post-translational modification where a farnesyl or geranylgeranyl group is attached to specific cysteine residues of proteins. nih.gov This lipid modification is critical for the proper subcellular localization and function of a wide range of proteins involved in signal transduction pathways, including small GTP-binding proteins like those in the Ras superfamily, which are central to regulating cell growth, differentiation, and survival. nih.govfrontierspartnerships.org The inhibition of FPP synthesis by bisphosphonates, a class of drugs used to treat osteoporosis, underscores its importance in cellular function. wikipedia.org

Molecule Class FPP-Derived Compound Example Cellular Function
SterolsCholesterol (animals), Ergosterol (fungi)Membrane structure and fluidity
DolicholsDolichol phosphateProtein N-glycosylation
QuinonesUbiquinone (Coenzyme Q)Electron transport chain
Prenylated ProteinsFarnesylated Ras proteinSignal transduction, cell growth

Functional Divergence and Specialization Across Biological Domains

The metabolic fate of farnesyl diphosphate exhibits remarkable divergence and specialization across the different domains of life, reflecting the diverse evolutionary pressures and ecological niches of various organisms.

In plants, farnesyl diphosphate is a critical node in the intricate network of isoprenoid metabolism, contributing to both primary and secondary metabolic pathways. It serves as the precursor for a wide array of compounds essential for growth and development, including gibberellins, abscisic acid (ABA), and brassinosteroids, which are phytohormones that regulate various aspects of the plant life cycle. frontiersin.orgmdpi.com FPP is also the precursor to the sesquiterpenes that contribute to the fragrances of flowers and fruits, playing a role in attracting pollinators and seed dispersers. researchgate.net

Of particular importance is the role of FPP in plant defense against pathogens and herbivores. In response to biotic stress, plants synthesize a variety of antimicrobial and anti-herbivore compounds derived from FPP. nih.gov A prominent example is the production of phytoalexins, which are low molecular weight antimicrobial compounds that accumulate in plants after exposure to microorganisms. nih.gov In maize (Zea mays), FPP is the direct precursor for the synthesis of zealexins, a family of sesquiterpenoid phytoalexins that exhibit antifungal activity against various pathogens. researchgate.netnih.gov The production of these defense compounds is often regulated at the level of FPP synthase and downstream terpene synthases, which are induced upon pathogen attack. frontiersin.org

Plant Compound Class FPP-Derived Example Function
PhytohormonesAbscisic acid (indirectly)Stress response, development
PhytoalexinsZealexinsAntifungal defense
Sesquiterpenes(E)-β-farnesenePlant-insect communication

In fungi, the isoprenoid biosynthetic pathway, with farnesyl diphosphate as a key intermediate, is essential for viability. FPP is the precursor for the synthesis of ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in animals. nih.gov The integrity of the fungal cell membrane is dependent on adequate levels of ergosterol, making its biosynthetic pathway a major target for antifungal drugs. Azole and polyene antifungals, for instance, target ergosterol biosynthesis or its function in the membrane.

Beyond ergosterol, FPP in fungi is also a precursor for the synthesis of other essential isoprenoids, including dolichols for protein glycosylation and ubiquinones for respiration. frontierspartnerships.org Some fungi also produce a diverse array of sesquiterpenoid secondary metabolites from FPP, which can have various ecological roles, including acting as toxins, pigments, or signaling molecules.

Bacteria and archaea exhibit significant diversity in their isoprenoid biosynthesis pathways. Most bacteria utilize the methylerythritol 4-phosphate (MEP) pathway for the synthesis of IPP and DMAPP, the building blocks of FPP, while archaea and some bacteria use the mevalonate (B85504) (MVA) pathway. mdpi.comnih.gov Farnesyl diphosphate is a central intermediate in both pathways, serving as the precursor for a wide range of essential isoprenoids. scienceopen.com

In bacteria, FPP is utilized for the synthesis of undecaprenyl diphosphate, a lipid carrier involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. scienceopen.com It is also a precursor for the synthesis of menaquinones and ubiquinones, which are essential for electron transport. frontierspartnerships.org

Archaea possess unique cell membranes composed of ether-linked isoprenoid lipids, which provide stability in extreme environments. nih.gov In archaea, FPP is a precursor to the C20 geranylgeranyl diphosphate (GGPP), which is then used to synthesize the characteristic phytanyl and biphytanyl chains of their membrane lipids. nih.govnih.gov The enzymes involved in archaeal isoprenoid biosynthesis show distinct evolutionary histories compared to their bacterial and eukaryotic counterparts. researchgate.net

Domain Key FPP-Derived Product Function
BacteriaUndecaprenyl diphosphatePeptidoglycan synthesis
ArchaeaGeranylgeranyl diphosphateEther-linked membrane lipids

The isoprenoid biosynthesis pathway is an attractive target for the development of drugs against various parasitic organisms, including the protozoan parasites that cause malaria (Plasmodium falciparum), Chagas' disease (Trypanosoma cruzi), and toxoplasmosis (Toxoplasma gondii). nih.govresearchgate.net These parasites rely on their own isoprenoid biosynthesis pathways to produce essential molecules like sterols and ubiquinones.

Notably, many of these parasites, including Plasmodium falciparum, utilize the MEP pathway for isoprenoid synthesis, which is absent in their human hosts who use the MVA pathway. nih.govmdpi.com This metabolic difference provides a therapeutic window for the development of selective inhibitors. Farnesyl diphosphate synthase (FPPS), a key enzyme in this pathway, has been identified as a promising drug target. nih.govresearchgate.net Inhibitors of FPPS can disrupt the synthesis of essential isoprenoids, leading to the death of the parasite. Bisphosphonates, which are known inhibitors of FPPS, have shown efficacy against various parasites in preclinical studies. nih.gov

Evolutionary History and Adaptive Diversification of Farnesyl Diphosphate Synthesis

The enzymes responsible for the synthesis of farnesyl diphosphate, the farnesyl diphosphate synthases (FPPS), belong to a larger family of prenyltransferases that are found in all domains of life. Phylogenetic analyses suggest that the MVA pathway for isoprenoid biosynthesis is the more ancient of the two pathways and was likely present in the last universal common ancestor (LUCA). researchgate.net The MEP pathway is thought to have originated in bacteria and was later acquired by eukaryotes through the endosymbiosis of cyanobacteria, which gave rise to chloroplasts. mdpi.comresearchgate.net

The evolution of FPPS itself is thought to have proceeded from an ancestral geranylgeranyl diphosphate synthase (GGPPS). frontierspartnerships.org It is hypothesized that gene duplication and subsequent mutations in the active site of an ancestral GGPPS led to the evolution of enzymes with a preference for producing the shorter C15 FPP. frontierspartnerships.org The diversification of FPPS genes in plants is a notable example of adaptive evolution, where different isoforms of the enzyme are targeted to different cellular compartments (cytosol, mitochondria, and plastids) and are differentially regulated in response to developmental cues and environmental stresses. frontierspartnerships.org This allows plants to fine-tune the production of various FPP-derived compounds to meet their specific needs for growth, development, and defense.

Q & A

What is the role of 2-cis,6-trans-farnesyl diphosphate(3−) in terpenoid biosynthesis, and how is its stereochemistry critical for enzyme specificity?

Basic Research Focus
2-cis,6-trans-Farnesyl diphosphate (FPP) serves as a central precursor in terpenoid biosynthesis. Its stereochemistry determines substrate recognition by downstream enzymes such as terpene cyclases and prenyltransferases. For example, terpene cyclases selectively bind the trans-isomer (e.g., 2-trans,6-trans-FPP) to synthesize cyclic terpenes like epi-cedrol . Farnesyl diphosphate synthase (FPPS), which produces FPP, exhibits strict regioselectivity for the trans configuration during chain elongation via allylic diphosphate intermediates .
Methodological Insight : To confirm stereochemical specificity, researchers use isotopic labeling (e.g., 13^{13}C/3^{3}H) coupled with NMR or X-ray crystallography to resolve enzyme-substrate interactions .

How can researchers distinguish between 2-cis,6-trans-FPP and its isomers (e.g., 2-trans,6-trans-FPP) in complex biological matrices?

Advanced Analytical Challenge
Isomeric differentiation requires advanced chromatography and spectrometry. Reverse-phase liquid chromatography (LC) with a C18 column separates FPP isomers based on polarity, while tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) identifies characteristic fragment ions (e.g., m/z 79 for phosphate groups) . For absolute configuration determination, circular dichroism (CD) spectroscopy or chiral derivatization (e.g., using Mosher’s reagent) is employed .

What experimental strategies resolve contradictions in reported enzymatic activities of FPPS across species?

Data Contradiction Analysis
Discrepancies in FPPS activity (e.g., substrate promiscuity in Arabidopsis vs. strict specificity in Taxus) arise from structural variations in active-site residues. A combined approach of:

  • Site-directed mutagenesis (e.g., altering residues in the "floor" region of FPPS to modulate chain length specificity),
  • Isothermal titration calorimetry (ITC) to quantify binding affinities,
  • Molecular dynamics simulations to predict conformational changes .
    For example, substituting Phe-112 in Trypanosoma brucei FPPS with smaller residues increased geranyl diphosphate binding, explaining divergent product profiles .

How do bisphosphonate inhibitors target FPPS, and what structural insights guide rational drug design?

Advanced Mechanistic Study
Bisphosphonates (e.g., zoledronate) mimic the diphosphate moiety of FPP, competitively inhibiting FPPS. Key methodologies include:

  • Co-crystallization studies (e.g., FPPS–inhibitor complexes resolved at <2.0 Å resolution), revealing hydrogen bonds with Thr-201 and Lys-200 in human FPPS.
  • Fluorinated substrate analogs (e.g., 2-fluorogeranyl diphosphate) to probe inductive effects on catalytic rates (kcatk_{cat} reduced by ~104^4-fold in FPPS) .
  • Free energy perturbation (FEP) calculations to optimize inhibitor binding entropy .

What metabolic engineering approaches enhance FPP production in heterologous systems?

Applied Research Strategy
To boost FPP titers in engineered yeast or plants:

  • Overexpress FPPS under trichome-specific promoters (e.g., ssu-GgFPS in tomato trichomes increased sesquiterpene yields 3-fold) .
  • Downregulate competing pathways (e.g., squalene synthase) via CRISPRi.
  • Dynamic flux analysis using 13^{13}C metabolic flux analysis (MFA) to balance FPP and downstream terpenoid synthesis .
    GC-MS and LC-MS/MS quantify intermediates (e.g., FPP, geranylgeranyl diphosphate) in engineered strains .

How does FPP participate in non-canonical signaling pathways, such as TRPM2 channel activation?

Emerging Research Frontier
Beyond biosynthesis, FPP acts as an endogenous agonist of TRPM2 ion channels, regulating Ca2+^{2+} influx in neuronal and immune cells. Key methods:

  • Calcium imaging with Fura-2 AM to track FPP-induced Ca2+^{2+} oscillations.
  • Electrophysiology (patch-clamp) to measure TRPM2 currents in HEK293 cells transfected with TRPM2 .
  • Knockout models (e.g., TRPM2/^{-/-} mice) to validate FPP’s role in oxidative stress responses .

What are the challenges in reconciling in vitro and in vivo FPP pool measurements?

Data Integration Challenge
In vitro assays (e.g., FPPS activity in lysates) often overestimate FPP availability due to compartmentalization in vivo. Solutions include:

  • Subcellular fractionation (e.g., isolating mitochondria vs. cytosol) followed by LC-MS/MS.
  • Fluorescent probes (e.g., FPP-binding protein fusions with GFP) for real-time tracking in live cells .
    Discrepancies may also arise from rapid FPP turnover; isotopic pulse-chase experiments (14^{14}C-IPP labeling) quantify flux dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.